An impurity of Levofloxacin, which is as efficacious as or more efficacious than that with ciprofloxacin in systemic as well as pyelonephritis infections in mice.
Levofloxacin N-oxide
CAS No.: 117678-38-3
Cat. No.: VC0104380
Molecular Formula: C18H20FN3O5
Molecular Weight: 377.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 117678-38-3 |
---|---|
Molecular Formula | C18H20FN3O5 |
Molecular Weight | 377.4 g/mol |
IUPAC Name | (2S)-7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
Standard InChI | InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1 |
Standard InChI Key | MVLAUMUQGRQERL-JTQLQIEISA-N |
Isomeric SMILES | C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O |
SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O |
Canonical SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O |
Appearance | White Solid to Pale Yellow Solid |
Physical and Chemical Properties
Structural Characteristics
Levofloxacin N-oxide has the molecular formula C18H20FN3O5 and a molecular weight of 377.37 g/mol . Its structure is derived from levofloxacin, featuring the characteristic fluoroquinolone core with a fluorine atom at position 9, a carboxylic acid group at position 6, and a piperazine ring at position 10. The distinguishing feature is the oxidation of the nitrogen atom in the piperazine ring, forming an N-oxide group that significantly alters its physicochemical properties and biological activity .
Physical Properties
The physical characteristics of Levofloxacin N-oxide, as documented in scientific literature, are summarized in the following table:
Origin and Formation
Degradation Pathways
Studies on levofloxacin degradation have demonstrated that the formation of levofloxacin N-oxide is a significant pathway, particularly when solutions are exposed to light. Researchers have observed that levofloxacin solutions should be protected from direct daylight to maintain drug stability, as the N-oxide is formed regardless of the solvent used . Additional degradation pathways for levofloxacin may include hydroxylation, defluorination, decarboxylation, and modifications to the piperazine ring, depending on the environmental conditions .
Analytical Methods for Detection
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) has been employed for the detection and quantification of levofloxacin N-oxide in pharmaceutical preparations. The chromatographic separation allows for the differentiation between levofloxacin and its N-oxide impurity, enabling monitoring of drug stability and quality .
Gas Chromatography (GC) has also been utilized in combination with mass spectrometry for the identification of levofloxacin N-oxide in degradation studies .
Mass Spectrometry
Mass spectrometry has proven to be a valuable tool for the identification and structural characterization of levofloxacin N-oxide. The compound exhibits a characteristic molecular ion peak at m/z 378 [M+H]+, corresponding to its molecular weight of 377 . Fragmentation patterns provide further structural confirmation:
-
Fragment at m/z 362 (F1+H+): Results from the removal of an oxygen atom from the levofloxacin N-oxide molecule .
-
Fragment at m/z 334 (F2+H+): Forms due to decarboxylation of the ion m/z 378 .
These characteristic fragmentation patterns serve as fingerprints for the unambiguous identification of levofloxacin N-oxide in complex matrices and degradation studies .
Pharmaceutical Implications
Stability Considerations
The formation of levofloxacin N-oxide has significant implications for the stability and shelf-life of levofloxacin formulations. Research has demonstrated that levofloxacin solutions should be protected from direct daylight to maintain drug stability . This finding has practical consequences for the packaging, storage, and handling instructions for levofloxacin products.
The degradation occurs regardless of the solvent used, suggesting that protection from light exposure is a critical consideration across different formulation types . These stability findings have informed regulatory requirements and pharmaceutical manufacturing practices to ensure the quality and efficacy of levofloxacin products throughout their shelf life.
Quality Control Measures
As a known impurity of levofloxacin, the N-oxide derivative is subject to regulatory monitoring and control. It is officially recognized as Levofloxacin BP Impurity C and USP Levofloxacin Related Compound C, with established specifications for acceptable limits in pharmaceutical preparations .
Quality control measures typically involve:
-
Development and validation of analytical methods for detection and quantification
-
Establishment of acceptance criteria based on toxicological evaluation
-
Implementation of appropriate manufacturing controls to minimize formation
-
Design of suitable packaging to protect from light exposure
-
Stability testing under various conditions to predict impurity levels over the product lifecycle
These measures ensure that levofloxacin products maintain their quality, safety, and efficacy throughout their approved shelf life.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume